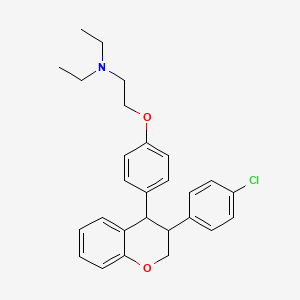
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydrobenzopyran ring, and a triethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine typically involves multiple steps. One common method includes the following steps:
Formation of the dihydrobenzopyran ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction using a chlorobenzene derivative.
Attachment of the triethylamine moiety: This can be done through a nucleophilic substitution reaction where a triethylamine derivative reacts with a suitable leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dihydrobenzopyran ring to a fully saturated benzopyran ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzopyran derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Chlorphenesin: A muscle relaxant with a similar chlorophenyl group.
Chlorpheniramine: An antihistamine with a similar structure but different pharmacological effects.
p-Chlorophenyl 2,3-epoxypropyl ether: A compound with a similar chlorophenyl group but different functional groups.
Uniqueness
2-(p-(3-(p-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy)triethylamine is unique due to its combination of a dihydrobenzopyran ring and a triethylamine moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
102433-85-2 |
|---|---|
Molecular Formula |
C27H30ClNO2 |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-3,4-dihydro-2H-chromen-4-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C27H30ClNO2/c1-3-29(4-2)17-18-30-23-15-11-21(12-16-23)27-24-7-5-6-8-26(24)31-19-25(27)20-9-13-22(28)14-10-20/h5-16,25,27H,3-4,17-19H2,1-2H3 |
InChI Key |
GKWHEBWKJBRTCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(COC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


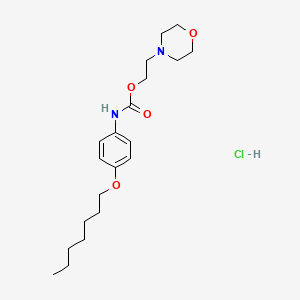
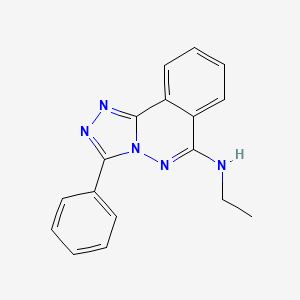
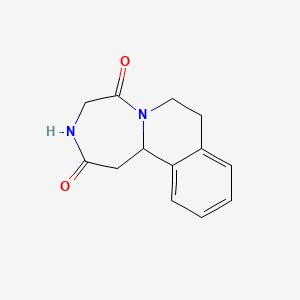

![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
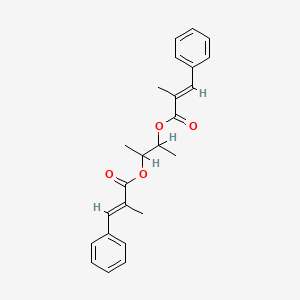
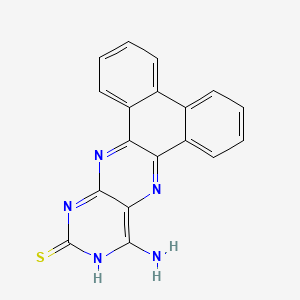
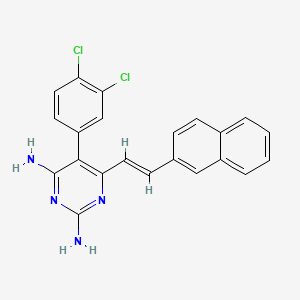
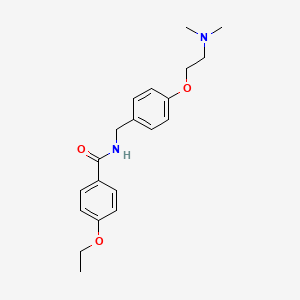
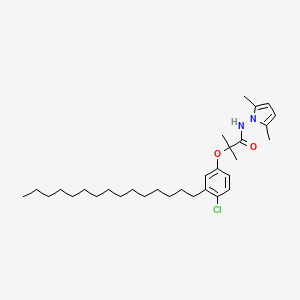
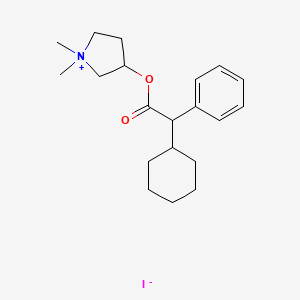
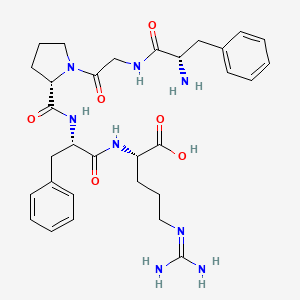
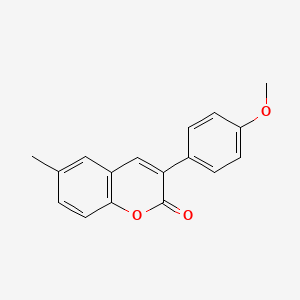
![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
